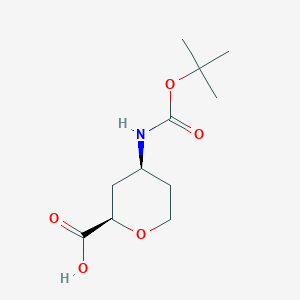(2R,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid
CAS No.:
Cat. No.: VC13786209
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H19NO5 |
|---|---|
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | (2R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-16-8(6-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 |
| Standard InChI Key | PCGLJGXKSGRHSC-JGVFFNPUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CCO[C@H](C1)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC1CCOC(C1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCOC(C1)C(=O)O |
Introduction
Structural and Stereochemical Features
The compound features a tetrahydropyran (oxane) ring system substituted at the 2- and 4-positions with a carboxylic acid group and a Boc-protected amino group, respectively. Its IUPAC name, (2R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid, reflects its stereochemistry and functional groups. Key structural attributes include:
Molecular Formula and Weight
-
Molecular Formula: C₁₁H₁₉NO₅
-
Molecular Weight: 245.27 g/mol.
Stereochemical Configuration
The (2R,4S) configuration is critical for its biological activity and synthetic utility. X-ray crystallography and NMR studies confirm the axial orientation of the Boc group and equatorial placement of the carboxylic acid, minimizing steric strain .
Table 1: Key Stereochemical Descriptors
| Property | Value |
|---|---|
| Specific Rotation | Not widely reported |
| Chiral Centers | 2 (C2 and C4) |
| Enantiomeric Excess | Typically >98% in commercial samples |
Synthesis and Reaction Pathways
Boc Protection Strategies
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A typical protocol involves:
-
Amino Group Activation: Treatment of 4-amino-tetrahydropyran-2-carboxylic acid with Boc₂O in tetrahydrofuran (THF) and aqueous NaHCO₃ at 0–20°C .
-
Cyclization: Acid-catalyzed ring closure to form the tetrahydropyran scaffold.
Stereoselective Synthesis
Recent methods employ palladium catalysts (e.g., Pd₂dba₃) and chiral ligands (e.g., BINAP) to achieve high enantiomeric excess. For example, coupling 1-chloroisoquinoline with Boc-protected intermediates yields enantiomerically pure products in 40% yield .
Table 2: Optimized Synthesis Conditions
| Parameter | Conditions |
|---|---|
| Catalyst | Pd₂dba₃ (5 mol%) |
| Ligand | Racemic-BINAP (10 mol%) |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 1 hour |
Applications in Medicinal Chemistry
Peptide Mimetics
The rigid tetrahydropyran ring mimics peptide backbones, enabling the design of protease-resistant analogs. For instance, derivatives of this compound are used in HIV protease inhibitors .
Heterocyclic Building Blocks
Its Boc group facilitates sequential deprotection and functionalization, making it a versatile intermediate for:
-
Anticancer Agents: Analogues with modified side chains show activity against neuroblastoma cells .
-
Antiviral Compounds: Incorporation into nucleoside analogs enhances metabolic stability .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (0.00912 mg/mL) .
-
Stability: Stable under inert conditions but sensitive to acidic hydrolysis (Boc deprotection at pH <3).
Table 3: Predicted ADMET Properties
| Property | Value |
|---|---|
| LogP (iLOGP) | 3.43 |
| Topological PSA | 105.17 Ų |
| CYP Inhibition | CYP2C9, CYP2D6, CYP3A4 |
Future Directions
Catalytic Asymmetric Synthesis
Advances in organocatalysis (e.g., proline-derived catalysts) could streamline enantioselective synthesis, reducing reliance on transition metals .
Targeted Drug Delivery
Functionalization with biodegradable linkers (e.g., ester groups) may enhance tumor-specific uptake in anticancer therapies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume